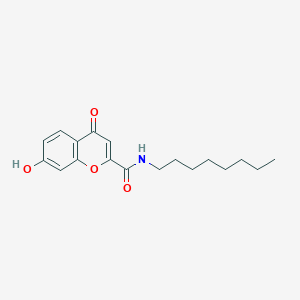
7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide: is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, octyl, and carboxamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide typically involves multiple steps:
Formation of the Benzopyran Core: The initial step involves the synthesis of the benzopyran core, which can be achieved through the cyclization of appropriate precursors such as salicylaldehyde derivatives.
Introduction of the Hydroxy Group: The hydroxy group at the 7-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions, often using octyl halides in the presence of a base such as sodium hydride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzopyran derivative with an appropriate amine, such as octylamine, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the octyl and carboxamide groups, making it less lipophilic.
7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid: Contains a methyl group instead of an octyl chain, affecting its biological activity.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the hydroxy and octyl groups, resulting in different chemical properties.
Uniqueness
The presence of the octyl chain and carboxamide group in 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide enhances its lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
862993-27-9 |
|---|---|
Fórmula molecular |
C18H23NO4 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
7-hydroxy-N-octyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H23NO4/c1-2-3-4-5-6-7-10-19-18(22)17-12-15(21)14-9-8-13(20)11-16(14)23-17/h8-9,11-12,20H,2-7,10H2,1H3,(H,19,22) |
Clave InChI |
DFVVURLNNKPQEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



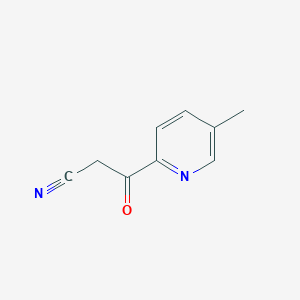
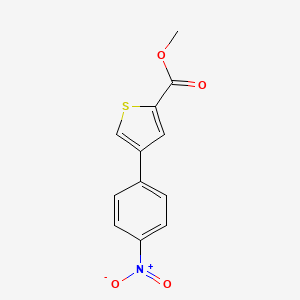
silane](/img/structure/B12537380.png)
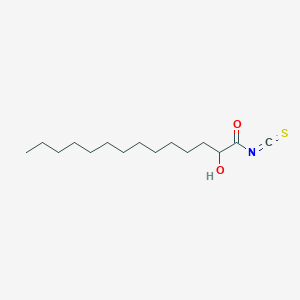
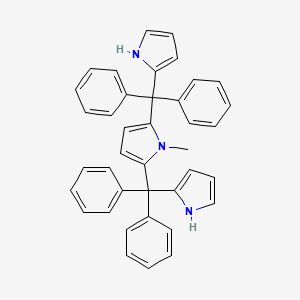
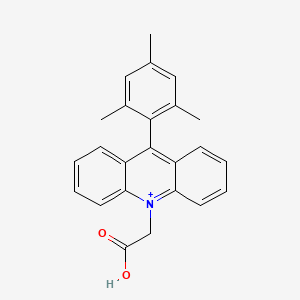
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)
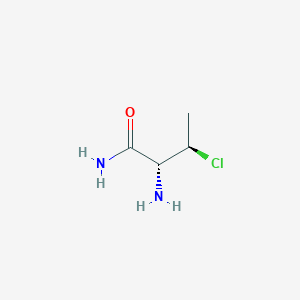
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
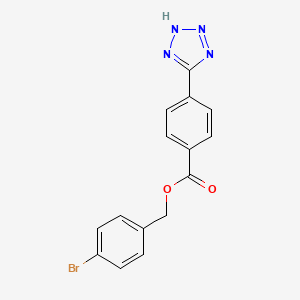
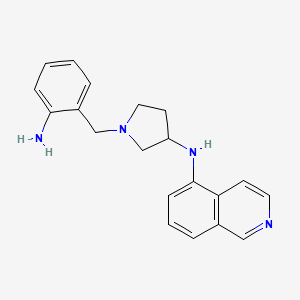
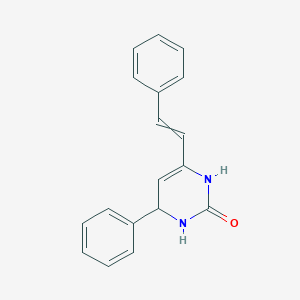
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
